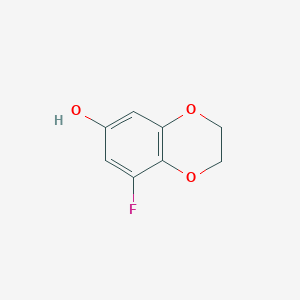
1-(1-bromoethyl)-2-fluoro-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene is an organic compound with the molecular formula C9H10BrFO It is a derivative of benzene, featuring a bromoethyl group, a fluoro substituent, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-bromoethyl)-2-fluoro-3-methoxybenzene typically involves the bromination of an appropriate precursor. One common method is the bromination of 2-fluoro-3-methoxyethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 1-(1-hydroxyethyl)-2-fluoro-3-methoxybenzene.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding 2-fluoro-3-methoxyethylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: 1-(1-Hydroxyethyl)-2-fluoro-3-methoxybenzene.
Oxidation: Corresponding ketones or aldehydes.
Reduction: 2-Fluoro-3-methoxyethylbenzene.
Aplicaciones Científicas De Investigación
1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Medicinal Chemistry: Researchers explore its potential as a building block for drug development, particularly in designing molecules with specific biological activities.
Mecanismo De Acción
The mechanism of action of 1-(1-bromoethyl)-2-fluoro-3-methoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents:
Nucleophilic Substitution: The bromo group acts as a leaving group, allowing nucleophiles to attack the carbon atom and replace the bromo group.
Oxidation and Reduction: The compound’s functional groups undergo electron transfer processes, leading to the formation of new bonds and the transformation of the molecule.
Comparación Con Compuestos Similares
1-(1-Bromoethyl)-2-fluorobenzene: Lacks the methoxy group, resulting in different reactivity and applications.
1-(1-Bromoethyl)-3-methoxybenzene:
1-(1-Bromoethyl)-2-methoxybenzene: Lacks the fluoro group, leading to variations in its reactivity and applications.
Uniqueness: 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene is unique due to the presence of both fluoro and methoxy groups, which impart distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in organic synthesis and materials science .
Propiedades
Número CAS |
1936308-27-8 |
|---|---|
Fórmula molecular |
C9H10BrFO |
Peso molecular |
233.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



